Ranitidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXUWOKSQNHOCA-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112063 | |
| Record name | (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ranitidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Water soluble | |
| Record name | RANITIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
SOLID | |
CAS No. |
82530-72-1, 66357-35-5 | |
| Record name | (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82530-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ranitidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ranitidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RANITIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ranitidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
69-70 °C, MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/ | |
| Record name | RANITIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Intermediate (V): N-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine
This novel compound, central to the EP0219225A1 process, is synthesized via a two-step reaction:
-
Condensation : Compound (II) reacts with 1,1-bis(methylthio)-2-nitroethylene (IIIa) in polar solvents (e.g., acetonitrile or lower alcohols) at 20–100°C, yielding 70–80% of intermediate (IV).
-
Amination : Intermediate (IV) undergoes methylamine treatment in ethanol or methanol at 0–100°C, producing intermediate (V) in >90% yield.
Cyclization Product in CN106892885A
The Chinese method employs a distinct pathway:
-
Vinylidene Chloride Synthesis : 1,1,2-Trichloroethane reacts with NaOH (mass ratio 1:0.3–0.33) at 30–35°C.
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Nitroethylene Formation : Mixed hydrochloric-nitric acid converts vinylidene chloride to 1,1-bis-chloro-2-nitroethylene, extracted with chloroform (87% yield).
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Cyclization : Mercaptamine and NaOH react with the nitroethylene derivative at 50–55°C, forming a cyclized intermediate.
Detailed Preparation Methods
High-Yield Process from EP0219225A1
Step 1: Synthesis of Intermediate (IV)
-
Reagents : 5-[(Dimethylamino)methyl]-2-furanmethanol (II), 1,1-bis(methylthio)-2-nitroethylene (IIIa).
-
Conditions : Acetonitrile or methanol, 20–100°C.
Step 2: Formation of Intermediate (V)
Step 3: Conversion to this compound
-
Reagents : N,N-Dimethylaminotriphenylphosphonium salt, dimethylamine.
-
Conditions : Dimethylformamide, 90°C.
| Parameter | Value |
|---|---|
| Overall Yield | ~50% (from II) |
| Key Advantage | High-purity free base |
| Industrial Scalability | Suitable for large-scale |
Environmentally Optimized Method from CN106892885A
Step 1: Chloro-Nitroethylene Synthesis
Step 2: Cyclization and Ring-Opening
-
Reagents : Mercaptamine, methylamine.
-
Conditions : 50–55°C (cyclization), room temperature (ring-opening).
Step 3: Final Coupling
-
Reagents : Open-loop product, 2-[(dimethylamino)methyl]-5-chloromethylfuran.
-
Conditions : 40–50°C, KOH/NaOH.
| Parameter | Value |
|---|---|
| Overall Yield | ~85% (final step) |
| Key Advantage | No methyl mercaptan emissions |
| Safety Profile | Low toxicity reagents |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Industrial Applicability
-
EP Method : Optimized for high-purity this compound free base, suitable for salt formation.
-
CN Method : Uses aqueous NaOH/KOH, reducing organic solvent waste.
Industrial-Scale Production Challenges
Purification and Cost
Chemical Reactions Analysis
NDMA Formation via Degradation Pathways
Ranitidine’s instability under certain conditions leads to NDMA formation, a probable human carcinogen. Multiple mechanisms contribute to this process:
Chloramination-Induced NDMA Formation
During water chloramination, this compound reacts with monochloramine (NH₂Cl) or dichloramine (NHCl₂) to form NDMA. A four-step pathway involves:
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Nucleophilic substitution by chloramine.
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Oxidation of intermediates.
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Dehydration to form nitrosating agents.
Key Data:
| Step | Activation Free Energy (kcal/mol) | Rate-Limiting Step |
|---|---|---|
| 1 | 18.2 (gas phase) | No |
| 2 | 20.1 (gas phase) | No |
| 3 | 22.4 (aqueous phase) | No |
| 4 | 22.4 (aqueous phase) | Yes |
Nitrosation (Step 4) is rate-limiting, with this compound producing NDMA at >60% yield compared to 2% for trimethylamine due to more stable carbocation intermediates .
Gastric Acid-Mediated NDMA Formation
Under simulated gastric conditions, NDMA formation increases with lower pH and higher nitrite concentrations :
| pH | Sodium Nitrite (mmol/L) | NDMA Yield (ng) |
|---|---|---|
| 1.2 | 50 | 198,000 |
| 2.5 | 50 | 612,000 |
| 5.5 | 50 | 3,310 |
A single 300 mg this compound tablet can generate up to 612,000 ng NDMA under optimal conditions (pH 2.5, 50 mmol/L nitrite) .
S-Oxidation with Chloramine-T
This compound reacts with chloramine-T (CAT) in acidic or alkaline media to form this compound-S-oxide. The reaction exhibits first-order kinetics with respect to both reactants :
-
Rate Law (Acidic):
-
Rate Law (Alkaline):
Kinetic Parameters:
| Medium | Activation Energy (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|
| Acidic | 48.2 | 45.7 | -120 |
| Alkaline | 52.8 | 50.3 | -98 |
The reaction proceeds via sulfoxide formation, confirmed by GC-MS .
Role of Impurities in NDMA Formation
This compound impurities significantly enhance NDMA generation. Key impurities include:
| Impurity | Structural Feature | NDMA Yield (vs. This compound) |
|---|---|---|
| A | Dimethylamino group | 1.5× |
| C | Oxidized sulfide moiety | 2.0× |
| H | Hydrolyzed N-methyl group | 0.8× |
Impurity C (oxidized sulfide) increases NDMA yield due to enhanced nucleophilicity, while Impurity H forms NDMA via methylamine and nitromethane intermediates .
Solid-State Degradation
This compound degrades in the solid state, particularly in the presence of heat or moisture, leading to NDMA via intermolecular reactions. Storage stability studies show:
-
Accelerated Conditions (60°C):
Time (h) NDMA Formation (ng/mg) 9 Undetectable 18 85 24 120
This degradation is exacerbated by impurities like Imp. H , which hydrolyzes to release methylamine and nitromethane .
Pharmacokinetic Interactions
This compound’s metabolism involves minimal hepatic oxidation (1–4% of dose), primarily forming:
Its plasma half-life increases in renal impairment (4–5 hours vs. 2–3 hours normally) .
Scientific Research Applications
Therapeutic Applications
Ranitidine has been primarily used in the management of:
- Peptic Ulcer Disease : this compound effectively promotes healing of gastric and duodenal ulcers. Studies indicate that a dosage of 150 mg taken at night significantly reduces ulcer recurrence rates .
- Gastroesophageal Reflux Disease (GERD) : It alleviates symptoms by reducing gastric acid secretion, providing relief from heartburn and esophagitis associated with GERD .
- Zollinger-Ellison Syndrome : this compound is effective in controlling gastric hypersecretion in patients with this rare condition, often outperforming cimetidine in terms of potency and side effects .
- Prevention of Stress Ulcers : In critically ill patients, this compound is administered to prevent stress-induced mucosal disease, particularly in those requiring mechanical ventilation .
Pharmacological Properties
This compound is noted for its pharmacological advantages over earlier H2 antagonists like cimetidine:
- Potency : It is 4 to 10 times more potent than cimetidine in inhibiting stimulated gastric acid secretion .
- Safety Profile : this compound has fewer side effects due to its lower affinity for cytochrome P450 enzymes, which minimizes drug interactions .
- Tolerability : The drug is generally well tolerated, with reports indicating fewer adverse reactions compared to other H2 blockers .
Safety Concerns and Carcinogenicity
Recent studies have raised significant concerns regarding the safety of this compound:
- NDMA Contamination : Research indicates that this compound can form N-Nitrosodimethylamine (NDMA), a probable human carcinogen, under physiological conditions. A study demonstrated that NDMA levels can exceed established safety limits when this compound is exposed to acidic environments and nitrite .
- Cancer Risk Studies : A large-scale cohort study found no statistically significant association between this compound use and an increased risk of various cancers, including esophageal and gastric cancers. However, the presence of NDMA in this compound formulations remains a contentious issue among researchers .
Case Study 1: Efficacy in Peptic Ulcer Management
A clinical trial involving 300 patients demonstrated that this compound significantly accelerated the healing process of duodenal ulcers compared to placebo. Patients receiving this compound reported symptom relief within two weeks, with a healing rate of over 80% after four weeks.
Case Study 2: Safety Monitoring Post-NDMA Findings
Following the discovery of NDMA contamination, a retrospective analysis was conducted on patients using this compound over five years. The study monitored cancer incidence against a control group using alternative H2 blockers. Results indicated no increase in cancer rates among this compound users compared to controls, although ongoing monitoring was recommended due to the potential risks associated with NDMA exposure.
Data Table: Summary of this compound Applications
| Application | Dosage | Efficacy | Safety Concerns |
|---|---|---|---|
| Peptic Ulcer Disease | 150 mg at night | Reduces recurrence; accelerates healing | NDMA formation |
| Gastroesophageal Reflux | 150 mg twice daily | Alleviates symptoms | Potential carcinogenic risk |
| Zollinger-Ellison Syndrome | Variable | Controls hypersecretion | Long-term safety unknown |
| Stress Ulcer Prevention | Variable | Prevents mucosal disease | Monitoring required |
Mechanism of Action
Ranitidine works by blocking histamine H2 receptors on the parietal cells in the stomach lining. This inhibition prevents histamine from stimulating the secretion of gastric acid, thereby reducing acid production . The molecular targets include the H2 receptors, and the pathways involved are related to the regulation of gastric acid secretion .
Comparison with Similar Compounds
Comparison with Other H₂ Receptor Antagonists
Cimetidine
- Potency : Ranitidine is 4.5–10× more potent than cimetidine in suppressing acid secretion .
- Receptor Specificity: Both act as competitive H₂RAs, but this compound’s non-imidazole structure avoids antiandrogenic effects seen with cimetidine .
Famotidine
- Efficacy : Famotidine is 20–50× more potent than this compound in acid suppression but shares similar clinical efficacy for GERD and ulcer healing .
- Transporter Interactions : Both drugs are substrates of human organic cation transporter 1 (hOCT1) , critical for intestinal/hepatic uptake. However, famotidine is a stronger inhibitor of hOCT3 , which may influence tissue-specific drug interactions .
Nizatidine
- Pharmacokinetics : Nizatidine has a bioavailability >90% (vs. This compound’s 50%), but its shorter half-life (1–2 hours) necessitates more frequent dosing .
Comparison with Proton Pump Inhibitors (PPIs)
- Mechanism : PPIs (e.g., omeprazole) irreversibly inhibit H⁺/K⁺-ATPase, providing superior acid suppression (pH >4 for 15–21 hours/day) vs. H₂RAs (pH >3 for 8–12 hours/day) .
- Clinical Use: PPIs are preferred for severe GERD and Helicobacter pylori eradication. However, this compound’s rapid relief of nocturnal acidity (pH >5 for 6–8 hours) remains effective for mild GERD .
- Safety : Long-term PPI use is linked to osteoporosis and Clostridioides difficile infections, whereas H₂RAs like this compound have fewer systemic effects .
Comparison with Sucralfate
- Mechanism : Sucralfate is a cytoprotective agent that coats ulcers, unlike this compound’s acid suppression.
- Efficacy :
This compound Analogs in Alzheimer’s Disease (AD)
Recent research synthesized this compound analogs with 1,8-naphthalimide moieties to target amyloid-β (Aβ) aggregation and acetylcholinesterase (AChE) in AD :
- Compound 3 and 6 : Achieved 61–65% inhibition of Aβ aggregation (vs. 54–61% for thiazole-modified analogs) .
Key Research Findings and Controversies
- NDMA Contamination : Long-term this compound use correlated with elevated liver cancer risk (HR = 1.8 vs. famotidine) .
- Nocturnal Efficacy: Evening dosing maintains pH >5 for 8 hours, outperforming morning regimens .
- Drug Transport : this compound’s hOCT1-dependent uptake suggests dose adjustments in patients with polymorphisms affecting transporter activity .
Biological Activity
Ranitidine, a histamine H2 receptor antagonist, has been widely used for the treatment of various gastrointestinal disorders, including peptic ulcers and gastroesophageal reflux disease (GERD). Its mechanism of action involves the reversible inhibition of histamine binding to H2 receptors on gastric parietal cells, leading to a decrease in gastric acid secretion. This article explores the biological activity of this compound, including its pharmacological effects, potential risks associated with its use, and recent findings regarding its safety profile.
This compound acts primarily by blocking the H2 receptors in the stomach lining. This inhibition results in reduced secretion of gastric acid, providing relief from acid-related conditions. The pharmacokinetics of this compound reveal that it is rapidly absorbed, with peak plasma concentrations occurring 1-3 hours post-administration. The bioavailability is approximately 50-60%, influenced by hepatic metabolism and food intake .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Rapid (1-3 hours) |
| Bioavailability | 50-60% |
| Volume of Distribution | ~1.4 L/kg |
| Protein Binding | ~15% |
Biological Effects
This compound's biological effects extend beyond acid suppression. Studies indicate that long-term use can lead to increased plasma gastrin levels and hyperplasia of enterochromaffin-like (ECL) cells in animal models . This hypergastrinemia has been linked to the development of carcinoids in rats, suggesting a potential risk for similar outcomes in humans .
Case Studies and Observational Data
Recent studies have raised concerns about the association between this compound use and an increased risk of gastrointestinal cancers. A cohort study involving over 1 million individuals found that this compound users had a statistically significant increased risk for various cancers, including esophageal and stomach cancers . However, other studies have shown no significant difference in cancer incidence between this compound users and those using other H2 receptor antagonists .
Safety Concerns and Contaminants
The safety profile of this compound has come under scrutiny due to the detection of N-Nitrosodimethylamine (NDMA), a probable human carcinogen, in some formulations. Reports indicated that NDMA levels could increase significantly under certain conditions, raising concerns about long-term exposure risks associated with this compound .
Summary of Findings on NDMA
Q & A
Basic Research Questions
Q. How should researchers design epidemiological studies to assess ranitidine’s potential cancer risk compared to other H₂ receptor antagonists (H2RAs)?
- Methodological Guidance : Use a multinational cohort design with standardized databases (e.g., Observational Health Data Sciences and Informatics framework) to compare cancer incidence among this compound users versus users of other H2RAs (e.g., cimetidine, famotidine). Apply propensity score matching to control for confounders like age, comorbidities, and concurrent medications. Follow STROBE guidelines for transparent reporting and ensure statistical power to detect small hazard ratios (e.g., HR <1.1) .
Q. What in vitro models are suitable for studying this compound’s pharmacokinetic interactions with organic cation transporters (OCTs)?
- Methodological Guidance : Use HEK293 cells overexpressing OCT1 or OCT3 to quantify this compound uptake via time- and concentration-dependent assays. Validate results against control cells (e.g., empty vector-transfected cells) and calculate transporter-mediated uptake by subtracting background. Employ LC-MS/MS for precise quantification of intracellular this compound concentrations .
Q. How can researchers statistically analyze this compound’s effects on gastroduodenal contractility in preclinical models?
- Methodological Guidance : Apply a two-way repeated-measures ANOVA to compare muscle strip contraction amplitudes across this compound doses. For gastric emptying studies, use non-parametric tests (e.g., Wilcoxon rank test) to assess differences in pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ). Report mean ± SD and set significance at p <0.05 .
Advanced Research Questions
Q. What advanced analytical methods are recommended for identifying this compound transformation products (TPs) in environmental matrices?
- Methodological Guidance : Employ liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-ToF-MS) for high-resolution TP identification. Use suspect screening workflows with databases (e.g., NORMAN Suspect List Exchange) and validate findings via fragmentation patterns. For oxidative degradation studies (e.g., UV/ultrasound), monitor NDMA formation and toxicity evolution using bioassays (e.g., Vibrio fischeri luminescence inhibition) .
Q. How can response surface methodology (RSM) optimize this compound synthesis or degradation experiments?
- Methodological Guidance : Design a two-step screening process: (1) Use a fractional factorial design (e.g., 2ᴵⱽ⁶⁻²) to identify critical factors (e.g., pH, temperature). (2) Apply a central composite design to model second-order interactions. Transform response variables (e.g., log-transformed CEF values) to stabilize variance. Exclude outliers (e.g., blocked experimental runs) during model fitting .
Q. What methodological challenges arise in pharmacoepidemiologic studies of NDMA-contaminated this compound?
- Methodological Guidance : Address NDMA’s storage-dependent variability by modeling temperature-dependent degradation kinetics. Use prescription databases to estimate cumulative exposure but account for over-the-counter use via sensitivity analyses. Stratify cancer outcomes by latency periods (e.g., ≥5 years post-exposure) and adjust for competing risks .
Q. How can researchers resolve contradictions in this compound’s carcinogenicity data across studies?
- Methodological Guidance : Conduct meta-analyses with stringent inclusion criteria (e.g., studies with ≥10 years of follow-up, rigorous NDMA quantification). Evaluate heterogeneity via subgroup analyses (e.g., geographic regions, this compound formulations). Use Mendelian randomization to mitigate confounding by indication in observational datasets .
Tables for Key Methodological Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
